2-Butyryloxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of 2-Butyryloxazole and its derivatives often involves a one-pot procedure, which includes a combination of ultrasound synthesis under neat conditions and a Cadogan’s cyclization . The van Leusen reaction, based on tosylmethylisocyanides (TosMICs), is one of the most appropriate strategies to prepare oxazole-based medicinal compounds .
Molecular Structure Analysis
The molecular structure of 2-Butyryloxazole consists of a five-membered ring with one nitrogen atom and one oxygen atom . The molecular weight is 139.15200 .
Physical And Chemical Properties Analysis
2-Butyryloxazole has a density of 1.07g/cm3 and a boiling point of 211.3ºC at 760 mmHg . More detailed physical and chemical properties are not provided in the search results.
Scientific Research Applications
Medicinal Chemistry
Oxazole compounds, including 2-Butyryloxazole, are present in various biological activities . They can bind with a widespread spectrum of receptors and enzymes easily in biological systems through various non-covalent interactions . Oxazole-based molecules have received attention from researchers globally, leading them to synthesize diverse oxazole derivatives .
Drug Discovery
Oxazole-based molecules, including 2-Butyryloxazole, are becoming a significant heterocyclic nucleus, which is valuable information for drug discovery and synthesis . They enable different types of interactions with various receptors and enzymes, showing broad biological activities .
Antibacterial Activity
Oxazole derivatives have been shown to exhibit antibacterial properties . For example, a series of 2-[2-(2,6-dichloro-phenylamino)-phenyl methyl]-3-{4-[(substituted phenyl) amino]-1,3-oxazol-2-yl-}quinazolin-4(3H)ones were synthesized and examined for their antibacterial potential .
Antifungal Activity
Oxazole derivatives also exhibit antifungal activities . This makes them valuable in the development of new antifungal drugs .
Antiviral Activity
Oxazole derivatives, including 2-Butyryloxazole, have been found to have antiviral properties . This opens up possibilities for the development of new antiviral drugs .
Anticancer Activity
Oxazole derivatives have been shown to exhibit anticancer properties . This makes them a promising area of research in the development of new anticancer drugs .
Anti-inflammatory Activity
Oxazole derivatives have been shown to exhibit anti-inflammatory properties . This makes them valuable in the development of new anti-inflammatory drugs .
Antidiabetic Activity
Oxazole derivatives have been shown to exhibit antidiabetic properties . This opens up possibilities for the development of new antidiabetic drugs .
Safety and Hazards
properties
IUPAC Name |
1-(1,3-oxazol-2-yl)butan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-2-3-6(9)7-8-4-5-10-7/h4-5H,2-3H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JECXIELECAJJKU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=NC=CO1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30642033 |
Source
|
Record name | 1-(1,3-Oxazol-2-yl)butan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30642033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Butyryloxazole | |
CAS RN |
898758-24-2 |
Source
|
Record name | 1-(2-Oxazolyl)-1-butanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898758-24-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(1,3-Oxazol-2-yl)butan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30642033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.